molecular formula C11H15Br2NO B2920608 2-(Bromomethyl)-5-cyclopentyloxypyridine;hydrobromide CAS No. 2503208-19-1

2-(Bromomethyl)-5-cyclopentyloxypyridine;hydrobromide

Cat. No.: B2920608
CAS No.: 2503208-19-1
M. Wt: 337.055
InChI Key: XIBTUTGYZWEGNN-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-cyclopentyloxypyridine;hydrobromide is an organic compound that features a bromomethyl group attached to a pyridine ring, which is further substituted with a cyclopentyloxy group. The compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-cyclopentyloxypyridine;hydrobromide typically involves the bromination of a precursor compound. One common method includes the bromination of 2-methyl-5-cyclopentyloxypyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .

Mechanism of Action

The mechanism by which 2-(Bromomethyl)-5-cyclopentyloxypyridine;hydrobromide exerts its effects involves the interaction of the bromomethyl group with nucleophilic sites in target molecules. This interaction can lead to the formation of covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)-5-methoxypyridine
  • 2-(Bromomethyl)-5-ethoxypyridine
  • 2-(Bromomethyl)-5-propoxypyridine

Uniqueness

2-(Bromomethyl)-5-cyclopentyloxypyridine;hydrobromide is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and its interactions with other molecules, making it a valuable tool in various chemical and biological studies .

Properties

IUPAC Name

2-(bromomethyl)-5-cyclopentyloxypyridine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO.BrH/c12-7-9-5-6-11(8-13-9)14-10-3-1-2-4-10;/h5-6,8,10H,1-4,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBTUTGYZWEGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CN=C(C=C2)CBr.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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